molecular formula C9H17ClO3S B13638249 2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride

2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13638249
M. Wt: 240.75 g/mol
InChI Key: XYLJLIFUFYGPQD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-methylcyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar compounds to 2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride . Compared to these compounds, this compound offers unique reactivity due to the presence of the 4-methylcyclohexyl group, which can influence the steric and electronic properties of the molecule .

List of Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H17ClO3S

Molecular Weight

240.75 g/mol

IUPAC Name

2-(4-methylcyclohexyl)oxyethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO3S/c1-8-2-4-9(5-3-8)13-6-7-14(10,11)12/h8-9H,2-7H2,1H3

InChI Key

XYLJLIFUFYGPQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OCCS(=O)(=O)Cl

Origin of Product

United States

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